Deslorelin
Overview
Description
Deslorelin is a synthetic form of the naturally occurring gonadotropin-releasing hormone (GnRH) agonist. It is a peptide hormone that is used to regulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), both of which are vital hormones in the reproductive system. Deslorelin has been used in the laboratory setting to study the effects of GnRH agonists on the reproductive system and to manipulate the reproductive cycle in laboratory animals.
Scientific Research Applications
1. Clinical Applications in Dogs and Cats
Deslorelin, a potent GnRH agonist formulated in a slow-release implant, is widely used in small animal reproduction practice. Although primarily approved for contraception and control of androgen-related disorders in male dogs, it has off-label applications in various areas due to both the flare effect and down-regulation of GnRH receptors. These include contraception, oestrous induction, management of benign prostatic hyperplasia, treatment of post-spays urinary incontinence, and treatment of sex hormone-related behavioral problems in dogs and cats (Ponglowhapan, 2011).
2. Contraception in Wildlife
Deslorelin is used as a contraceptive in animals by acting as a gonadal suppressant. In a study involving the Common Marmoset, deslorelin acetate implants did not suppress ovarian cyclic activity or inhibit ovulation, suggesting a dosage-specific effectiveness (Rosenfield et al., 2016).
3. Pharmaceutical Development
Deslorelin's use extends to the treatment of prostate cancer, endometriosis, and uterine fibroids. Its formulation into in-situ forming microparticles using biodegradable polymers like PLGA extends the peptide release up to 30 days while maintaining its conformational stability, showing promise in pharmaceutical applications (Kapoor et al., 2018).
4. Reproduction Control in Cheetahs
Deslorelin implants have been effectively used as a contraceptive agent in male cheetahs. Its application over several years resulted in successful suppression of reproduction without significant side effects, showcasing its utility in wildlife management (Bertschinger et al., 2006).
5. Postponement of Puberty in Felines
In queens, a 4.7 mg deslorelin implant effectively suppressed the feline pituitary-gonadal axis, leading to the postponement of puberty for up to 36 months. This demonstrates its potential use in managing feline reproductive cycles (Cecchetto et al., 2017).
6. Reproduction Induction in Aquatic Species
Deslorelin has been tested in goldfish to induce spawn. However, the eggs' quality was poor, suggesting a need for further research to determine optimal concentration rates and effectiveness in aquatic species (Moraes et al., 2017).
7. Contraception in Domestic Cats
Deslorelin implants in male and female domestic cats have shown effective, safe, and reversible long-term contraception. It suppressed steroid sex hormones for an average of 20-24 months and postponed puberty in prepubertal cats (Fontaine, 2015).
8. Estrus Induction and Fertility in Domestic Cats
Deslorelin implants were effective in inducing estrus in anestrous queens, with subsequent successful pregnancies following artificial insemination, indicating its utility in feline reproductive management (Zambelli et al., 2015).
9. Use in Canine Ovulation and Pregnancy
Deslorelin was evaluated for inducing oestrus and ovulation in bitches, with a high pregnancy rate observed. This supports its clinical use in canine reproduction (von Heimendahl & Miller, 2012).
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69)/t45-,46-,47-,48-,49+,50-,51-,52-,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKXGJCSJWBJEZ-XRSSZCMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H83N17O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048323 | |
Record name | Deslorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deslorelin | |
CAS RN |
57773-65-6 | |
Record name | Deslorelin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057773656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deslorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11510 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deslorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [des-Gly10, D-Trp6]-LH-RH ethylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESLORELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKG3I66TVE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.